N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that contains both oxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the formation of the oxazole and pyridine rings followed by their fusion. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the oxazole and pyridine rings.
Condensation Reactions: Condensation of suitable amines and carboxylic acids or their derivatives can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- N-ethyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
N-ethyl-3,6-dimethyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to the presence of both ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the oxazole and pyridine rings provides a distinct structural framework that can lead to specific interactions and effects not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-ethyl-3,6-dimethyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-4-20(13-8-6-5-7-9-13)17(21)14-10-11(2)18-16-15(14)12(3)19-22-16/h5-10H,4H2,1-3H3 |
InChI Key |
QZPFUWKZCRKAKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C3C(=NOC3=NC(=C2)C)C |
Origin of Product |
United States |
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